molecular formula C27H22FN5O3 B2596380 N-(3,5-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1113119-32-6

N-(3,5-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2596380
CAS No.: 1113119-32-6
M. Wt: 483.503
InChI Key: YTMHBYHOGQHFQX-UHFFFAOYSA-N
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Description

This compound features a naphthyridinone core fused with a 1,2,4-oxadiazole ring and an acetamide group substituted with a 3,5-dimethylphenyl moiety. The oxadiazole ring is further substituted with a 3-fluorophenyl group, introducing electron-withdrawing effects. Structurally, the fluorine atom and dimethylphenyl group may enhance metabolic stability and selectivity compared to simpler analogs .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O3/c1-15-9-16(2)11-20(10-15)30-23(34)14-33-13-22(24(35)21-8-7-17(3)29-26(21)33)27-31-25(32-36-27)18-5-4-6-19(28)12-18/h4-13H,14H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMHBYHOGQHFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC(=C3)C)C)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Oxadiazole moiety : Known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
  • Naphthyridine derivative : Often associated with various pharmacological effects.

The molecular formula for this compound is C25H24F1N5O2C_{25}H_{24}F_{1}N_{5}O_{2}, and it has a molecular weight of approximately 424.5 g/mol.

Anticancer Activity

Research indicates that compounds containing the oxadiazole and naphthyridine structures exhibit significant anticancer properties. A study on similar oxadiazole derivatives reported:

  • Inhibition Rates : Compounds demonstrated percent growth inhibitions (PGIs) against various cancer cell lines:
    • SNB-19: 86.61%
    • OVCAR-8: 85.26%
    • NCI-H40: 75.99%
    • Moderate activity was noted against other lines like HOP-92 and MDA-MB-231 with PGIs ranging from 51.88% to 67.55% .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been widely documented. For instance:

  • Activity Spectrum : Compounds showed effectiveness against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, while demonstrating moderate activity against Gram-negative strains .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit thymidylate synthase (TS), crucial for DNA synthesis in cancer cells.
  • Induction of Apoptosis : Flow cytometry studies indicate that these compounds can trigger apoptosis by increasing caspase activity in cancer cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives for their anticancer efficacy against MCF-7 and HCT116 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Tamoxifen, suggesting a promising avenue for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of synthesized oxadiazole derivatives showed that they were particularly effective against various bacterial strains with IC50 values in the micromolar range. The presence of electron-withdrawing groups was noted to enhance biological activity .

Data Summary

PropertyValue
Molecular FormulaC25H24F1N5O2
Molecular Weight424.5 g/mol
Anticancer Activity (PGI)SNB-19: 86.61%, OVCAR-8: 85.26%
Antimicrobial EfficacyEffective against Gram-positive bacteria
IC50 Values in Cancer StudiesLower than Tamoxifen

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer potential of compounds containing the 1,2,4-oxadiazole and naphthyridine moieties. The following table summarizes key findings related to the anticancer activity of similar compounds:

CompoundCancer TypeIC50 Value (µM)Reference
1N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-thione0.67 (Prostate)
2Diarylamides with oxadiazole0.80 (Colon)
3Sulfonamide derivatives of oxadiazole0.87 (Renal)

These studies indicate that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines, suggesting that N-(3,5-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide may have similar or enhanced efficacy.

Antimicrobial Properties

Research has shown that oxadiazole derivatives possess antimicrobial activity. A study highlighted that compounds with the oxadiazole structure demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives is also noteworthy. Compounds similar to this compound have been reported to scavenge free radicals effectively and protect cells from oxidative stress.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity. The compound's mechanism involved apoptosis induction in cancer cells through the intrinsic pathway.

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several oxadiazole-containing compounds were tested against clinical isolates of bacteria. The findings revealed that these compounds exhibited potent antibacterial activity, which was attributed to their ability to interfere with bacterial replication processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and structurally related acetamide derivatives:

Compound Name Core Structure Substituents Key Functional Groups Synthesis Method IR C=O Stretch (cm⁻¹)
Target Compound Naphthyridinone-oxadiazole 3,5-dimethylphenyl, 3-fluorophenyl Acetamide, oxadiazole, naphthyridinone Not specified* ~1670 (inferred)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole 4-chlorophenyl Acetamide, triazole, naphthyl ether 1,3-dipolar cycloaddition 1678
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) Triazole 2-nitrophenyl Acetamide, triazole, nitro group 1,3-dipolar cycloaddition 1682
3-Chloro-N-phenyl-phthalimide Phthalimide Phenyl, chloro Phthalimide, chloro Condensation reactions N/A

Notes:

  • Core Structure: The target compound’s naphthyridinone-oxadiazole core differs significantly from triazole (e.g., 6m, 6b) or phthalimide (e.g., 3-chloro-N-phenyl-phthalimide) systems. Oxadiazoles are known for their metabolic stability, while triazoles offer modular synthesis via click chemistry .
  • Substituent Effects: The 3-fluorophenyl group in the target compound provides moderate electron withdrawal, contrasting with stronger electron-withdrawing groups like nitro (6b) or chloro (6m, ). Fluorine’s smaller size may reduce steric hindrance compared to bulkier substituents.

Spectral and Physicochemical Properties

  • IR Spectroscopy: The acetamide C=O stretch in the target compound is inferred to align with analogs (~1670–1682 cm⁻¹). Variations arise from electronic effects of substituents; nitro groups (6b) slightly increase the C=O stretching frequency due to enhanced polarization .
  • NMR Trends: In triazole analogs (e.g., 6b), aromatic proton signals in the nitro-substituted compounds appear downfield (δ 8.61 ppm) compared to non-nitro derivatives, reflecting nitro’s strong deshielding effect . The target compound’s 3-fluorophenyl group would likely show distinct ¹⁹F NMR signals and upfield-shifted aromatic protons due to fluorine’s electronegativity.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 1,8-naphthyridine core in this compound?

The 1,8-naphthyridine scaffold is typically synthesized via cyclocondensation reactions. For example, copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (click chemistry) is a reliable method to form triazole intermediates, which can be further functionalized . Key steps include:

  • Solvent system : Use of tert-butanol-water mixtures (3:1) for optimal reaction efficiency.
  • Catalyst : Cu(OAc)₂ (10 mol%) to accelerate cycloaddition.
  • Characterization : IR spectroscopy (C=O stretch at ~1670 cm⁻¹) and ¹H/¹³C NMR for verifying substituent positions .

Q. How can researchers verify the structural integrity of the fluorophenyl-oxadiazole moiety?

Advanced spectroscopic techniques are critical:

  • IR Spectroscopy : Detect C-O and C-N stretches (1250–1300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • ¹H NMR : Identify coupling patterns for fluorophenyl protons (e.g., J = 8.0 Hz for ortho-substituted fluorine) and triazole protons (singlet at δ ~8.3 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <1 ppm .

Q. What storage conditions are recommended for lab-scale quantities of this compound?

  • Temperature : Store at –20°C or below to prevent decomposition.
  • Handling : Use inert atmospheres (argon/nitrogen) during synthesis to avoid oxidation of the oxadiazole ring .

Advanced Research Questions

Q. How can Bayesian optimization improve yield in multi-step syntheses involving this compound?

Bayesian algorithms systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent ratios) to maximize yield. For example:

  • Design of Experiments (DoE) : Vary parameters in a defined space (e.g., 60–100°C, 5–15 mol% catalyst).
  • Heuristic algorithms : Prioritize conditions that minimize side products (e.g., over-oxidation of acetamide groups) .
  • Case study : A 30% yield improvement was reported for analogous naphthyridine derivatives using iterative feedback from HRMS and HPLC data .

Q. What strategies address contradictions in biological activity data for fluorophenyl-oxadiazole derivatives?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps include:

  • Purity validation : Use HPLC (>98% purity) to exclude confounding byproducts.
  • Dose-response curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify true IC₅₀ values.
  • Comparative SAR : Modify substituents on the 3,5-dimethylphenyl group to isolate structure-activity relationships .

Q. How can computational modeling predict metabolic stability of the 1,8-naphthyridine-acetamide scaffold?

  • In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 enzyme interactions.
  • Key parameters : LogP values (~3.5 for this compound) and topological polar surface area (TPSA >90 Ų) suggest moderate blood-brain barrier permeability but potential hepatic clearance .
  • Validation : Cross-reference with in vitro microsomal stability assays using rat liver S9 fractions .

Q. What analytical methods resolve ambiguities in regioisomer formation during oxadiazole synthesis?

  • 2D NMR (HSQC/HMBC) : Assign correlations between fluorine substituents and adjacent carbons.
  • X-ray crystallography : Definitive confirmation of oxadiazole regioisomers (e.g., 1,2,4- vs. 1,3,4-substitution) .
  • LC-MS/MS : Monitor reaction intermediates in real time to identify kinetic vs. thermodynamic products .

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